N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine
Overview
Description
N-1-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is known for its applications in drug discovery, polymer synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-1-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-1-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine has diverse applications in scientific research:
Chemistry: It is used in the synthesis of polymers and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-1-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-1-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine
- N-1-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
Uniqueness
N-1-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-N-methyl-4-N-(oxan-4-ylmethyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15(10-11-6-8-16-9-7-11)13-4-2-12(14)3-5-13/h2-5,11H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDISWUXUTFKYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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